molecular formula C17H12N4O3S B257212 6-(1,3-Benzodioxol-5-yl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1,3-Benzodioxol-5-yl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B257212
M. Wt: 352.4 g/mol
InChI Key: UOHXQLCMWZNMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,3-Benzodioxol-5-yl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 6-(1,3-Benzodioxol-5-yl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and proteins involved in cancer cell growth, microbial cell wall synthesis, and inflammatory pathways.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits low toxicity and high selectivity towards cancer cells and microbial cells. Additionally, it has been found to exhibit anti-inflammatory properties by inhibiting the production of various inflammatory cytokines. However, further studies are required to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The compound has several advantages for use in lab experiments, including its low toxicity, high selectivity towards cancer cells and microbial cells, and potential applications in various fields. However, its limitations include its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action and biochemical and physiological effects.

Future Directions

Several future directions for the study of 6-(1,3-Benzodioxol-5-yl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include:
1. Further studies to fully understand its mechanism of action and biochemical and physiological effects.
2. Development of more efficient and cost-effective synthesis methods.
3. Exploration of its potential applications in other fields such as energy storage and catalysis.
4. Investigation of its potential as a drug delivery agent.
5. Development of derivatives with improved properties.
6. Investigation of its potential as a therapeutic agent for other diseases such as Alzheimer's disease and diabetes.
In conclusion, 6-(1,3-Benzodioxol-5-yl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound with significant potential for various applications. Its low toxicity, high selectivity towards cancer cells and microbial cells, and potential applications in various fields make it an attractive compound for scientific research. However, further studies are required to fully understand its mechanism of action and biochemical and physiological effects.

Synthesis Methods

The synthesis of 6-(1,3-Benzodioxol-5-yl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 5-(2-bromoacetyl)-1,3-benzodioxole with sodium azide, followed by the reaction with 2-(phenoxymethyl)-1,3-thiazole-4-carbaldehyde in the presence of a catalyst. The final product is obtained after purification using column chromatography.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, it has been found to exhibit promising anticancer, antimicrobial, and anti-inflammatory properties. Additionally, it has been studied for its potential application as an anti-tuberculosis agent. In material science, it has been found to have potential applications in the development of organic semiconductors and as a building block for the synthesis of new materials. In agriculture, it has been studied for its potential as a plant growth regulator and as an insecticide.

properties

Product Name

6-(1,3-Benzodioxol-5-yl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H12N4O3S

Molecular Weight

352.4 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H12N4O3S/c1-2-4-12(5-3-1)22-9-15-18-19-17-21(15)20-16(25-17)11-6-7-13-14(8-11)24-10-23-13/h1-8H,9-10H2

InChI Key

UOHXQLCMWZNMFU-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4S3)COC5=CC=CC=C5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4S3)COC5=CC=CC=C5

Origin of Product

United States

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